S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate
Description
S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate is a chemical compound that belongs to the class of esters It is characterized by the presence of an ethanethioic acid moiety linked to a 1H-1,2,3-triazol-4-ylthio group via a methyl ester linkage
Properties
CAS No. |
140128-01-4 |
|---|---|
Molecular Formula |
C5H7N3OS2 |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
S-(2H-triazol-4-ylsulfanylmethyl) ethanethioate |
InChI |
InChI=1S/C5H7N3OS2/c1-4(9)10-3-11-5-2-6-8-7-5/h2H,3H2,1H3,(H,6,7,8) |
InChI Key |
SHWXDEZMFCXAKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCSC1=NNN=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, S-[(1H-1,2,3-triazol-4-ylthio)methyl] ester typically involves the reaction of ethanethioic acid with a suitable triazole derivative. One common method involves the use of a nucleophilic substitution reaction where the triazole derivative is reacted with ethanethioic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or triazole moiety, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethanethioic acid, S-[(1H-1,2,3-triazol-4-ylthio)methyl] ester involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, making the compound a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Ethanethioic acid, S-(1-methylpropyl) ester
- Ethanethioic acid, S-(2-methoxyphenyl) ester
Uniqueness
S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate is unique due to the presence of the 1H-1,2,3-triazole moiety, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
